molecular formula C7H12ClNO2 B13459120 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride CAS No. 2866308-15-6

3-Cyclopropylazetidine-3-carboxylic acid hydrochloride

Cat. No.: B13459120
CAS No.: 2866308-15-6
M. Wt: 177.63 g/mol
InChI Key: MLOMBSPHJLWOEP-UHFFFAOYSA-N
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Description

3-Cyclopropylazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylazetidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

3-Cyclopropylazetidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other cyclic structures, allowing it to mimic the behavior of natural substrates or inhibitors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Azetidinecarboxylic acid: A related compound with a similar azetidine ring structure.

    Cyclopropylamine: A precursor used in the synthesis of 3-Cyclopropylazetidine-3-carboxylic acid hydrochloride.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and azetidine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

2866308-15-6

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

3-cyclopropylazetidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7(3-8-4-7)5-1-2-5;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

MLOMBSPHJLWOEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CNC2)C(=O)O.Cl

Origin of Product

United States

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